molecular formula C30H34FN5O5 B1674048 Frakefamide CAS No. 188196-22-7

Frakefamide

Cat. No.: B1674048
CAS No.: 188196-22-7
M. Wt: 563.6 g/mol
InChI Key: GTPHQORJKFJIRB-JTQLPTLWSA-N
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Description

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-phenylalaninamide. It acts as a peripherally-specific, selective μ-opioid receptor agonist. Despite its inability to penetrate the blood-brain barrier and enter the central nervous system, this compound has potent analgesic effects and does not produce respiratory depression, indicating that its antinociceptive effects are mediated by peripheral μ-opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Frakefamide is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often using automated peptide synthesizers. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

Frakefamide undergoes several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target the amide bonds, although these are less common.

    Substitution: The fluorine atom on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

Frakefamide has several scientific research applications, including:

Chemistry

    Peptide Research: Used as a model compound in the study of peptide synthesis and modification.

    Receptor Binding Studies: Employed in studies investigating the binding affinity and specificity of μ-opioid receptors.

Biology

    Pain Research: Utilized in animal models to study peripheral pain mechanisms and analgesic effects.

    Receptor Localization: Helps in mapping the distribution of μ-opioid receptors in peripheral tissues.

Medicine

    Analgesic Development: Investigated as a potential analgesic for conditions where central nervous system penetration is undesirable.

    Respiratory Studies: Studied for its effects on respiratory function compared to centrally-acting opioids.

Industry

    Pharmaceutical Development: Explored for its potential in developing new pain management therapies.

Mechanism of Action

Frakefamide exerts its effects by selectively binding to peripheral μ-opioid receptors. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception. The molecular targets include the μ-opioid receptors located on sensory neurons in peripheral tissues. The pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Casokefamide: Another synthetic peptide with similar μ-opioid receptor agonist properties.

    Metkefamide: A related compound with peripheral opioid activity.

Uniqueness

Frakefamide is unique in its ability to provide potent analgesic effects without penetrating the blood-brain barrier, thereby avoiding central nervous system side effects such as respiratory depression. This makes it a promising candidate for peripheral pain management .

Properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)/t18-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHQORJKFJIRB-JTQLPTLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030318
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188196-22-7
Record name Frakefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188196227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRAKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM32B4GU70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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